REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)([O-])=O.NC1C=CC=C[C:21]=1[C:26]1[O:27]C2C=CC=CC=2N=1>C(Cl)Cl.C(O)C.O=[Pt]=O>[O:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=[C:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][C:26](=[O:27])[CH3:21]
|
Name
|
imine
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ag2O
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
ADDITION
|
Details
|
charged with H2 (60 psi)
|
Type
|
WAIT
|
Details
|
to shake on a Parr apparatus for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
This was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from cyclohexane/ethyl acetate, m.p. 125°-128° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |